2-Bromo-N-methylaniline CAS number 6832-87-7
2-Bromo-N-methylaniline CAS number 6832-87-7
An In-Depth Technical Guide to 2-Bromo-N-methylaniline (CAS 6832-87-7): Properties, Synthesis, and Applications
Introduction
2-Bromo-N-methylaniline, identified by CAS number 6832-87-7, is a substituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom positioned ortho to an N-methylamino group on a benzene ring, provides multiple reactive sites. This configuration makes it an important intermediate for constructing complex molecular frameworks, particularly in the fields of pharmaceutical and agrochemical research. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthetic methodologies, key chemical reactions, and safety protocols, grounded in established scientific principles.
Physicochemical & Spectroscopic Profile
A thorough understanding of a chemical's physical and spectroscopic properties is fundamental to its effective application in research and development.
Chemical Structure
The structure of 2-Bromo-N-methylaniline is foundational to its reactivity. The electron-donating N-methylamino group activates the aromatic ring, while the ortho-positioned bromine atom serves as an excellent leaving group for cross-coupling reactions.
Caption: Chemical structure of 2-Bromo-N-methylaniline.
Physicochemical Properties
The key physicochemical data for 2-Bromo-N-methylaniline are summarized below, providing essential information for experimental design and process control.[1]
| Property | Value | Source |
| CAS Number | 6832-87-7 | [2] |
| Molecular Formula | C₇H₈BrN | [2][3] |
| Molecular Weight | 186.05 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | 107-109 °C / 12 mmHg | [1] |
| Density | 1.589 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.6070 | |
| Flash Point | 103 °C (217.4 °F) - closed cup | |
| InChI Key | SMVIAQFTVWDWDS-UHFFFAOYSA-N | [3] |
| SMILES | CNc1ccccc1Br |
Spectroscopic Data
Spectroscopic analysis is crucial for identity confirmation and quality control. The expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the methyl (CH₃) protons, and a broad singlet for the amine (NH) proton.[4][5]
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals: four for the aromatic carbons (two substituted, four unsubstituted) and one for the methyl carbon.[3]
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3000-2850 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region).[3]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) appearing at m/z 185 and 187.[3][6]
Synthesis and Mechanistic Considerations
The synthesis of ortho-bromo anilines requires a strategic approach to control the high reactivity of the aniline ring towards electrophilic substitution. Direct bromination of anilines often leads to polysubstitution, yielding undesired products like 2,4,6-tribromo derivatives.[7] A robust and widely adopted strategy involves the temporary protection of the amino group as an amide. This approach moderates the activating effect of the nitrogen, enabling clean monobromination.
Representative Synthetic Workflow: Protection-Bromination-Deprotection
The following protocol is a well-established method for synthesizing ortho-bromo anilines, adapted from procedures for similar compounds like 2-bromo-4-methylaniline.[7][8][9][10] The core principle is to use an acetyl group to temper the ring's reactivity.
Caption: Synthetic workflow for 2-Bromo-N-methylaniline.
Detailed Experimental Protocol
Step 1: Acetylation (Protection) of N-methylaniline
-
To a stirred solution of N-methylaniline (1.0 eq) in a suitable solvent like glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.
-
Causality: The N-acetyl group is introduced to decrease the electron-donating capacity of the nitrogen atom. Its lone pair is delocalized into the adjacent carbonyl group, making it a less powerful activating group than the original amino group. This prevents over-bromination in the subsequent step.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice water to precipitate the N-acetyl-N-methylaniline product. Filter, wash with cold water, and dry.
Step 2: Electrophilic Bromination
-
Dissolve the dried N-acetyl-N-methylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.
-
Causality: The acetylamino group is an ortho-, para-director. By performing the reaction at a low temperature, selectivity for the less sterically hindered para position is typically favored, but a significant amount of the ortho isomer (the desired product) is also formed. The separation of isomers is performed after hydrolysis.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine. The brominated amide will precipitate.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Hydrolysis (Deprotection)
-
Suspend the crude 2-bromo-N-acetyl-N-methylaniline in an aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting amide.
-
Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the amine functionality and liberating the final product.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) until it is alkaline (pH > 8).
-
The product, 2-Bromo-N-methylaniline, will separate as an oil or solid. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or column chromatography.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-N-methylaniline stems from its three distinct reactive centers, making it a powerful precursor for creating diverse molecular libraries.
Caption: Key reaction pathways for 2-Bromo-N-methylaniline.
-
Aromatic Ring Reactivity: The N-methylamino group is strongly activating, making the ring susceptible to further electrophilic aromatic substitution. However, reactions must be carefully controlled to manage regioselectivity and reactivity.
-
Bromine Atom as a Synthetic Handle: The C-Br bond is the most versatile site for molecular elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as:
-
N-Methylamino Group Modification: The secondary amine can act as a nucleophile, allowing for further N-alkylation or N-acylation to build more complex side chains or link to other molecular fragments.[12]
A notable application is its use in synthesizing benzimidazole derivatives through copper-catalyzed N-arylation of amides. This demonstrates its utility in constructing heterocyclic systems that are prevalent in many biologically active compounds.
Analytical Characterization
To ensure the quality and integrity of 2-Bromo-N-methylaniline for use in sensitive applications like drug development, rigorous analytical testing is mandatory. A self-validating system employs orthogonal methods to confirm both purity and identity.
Protocol: Purity and Identity Confirmation
-
Purity Assessment (GC-FID):
-
Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).
-
Injection: Inject a 1 µL sample of a dilute solution in a suitable solvent (e.g., ethyl acetate).
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.
-
Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks detected by the Flame Ionization Detector (FID). A purity of >95% is common for commercial grades.
-
-
Identity Confirmation (GC-MS):
-
Method: Use the same GC method as above, but with a Mass Spectrometer as the detector.
-
Validation: Confirm the identity by matching the retention time with a known standard and verifying that the mass spectrum of the peak shows the expected molecular ion pattern (m/z 185/187) and fragmentation.[3][6]
-
-
Structural Confirmation (¹H NMR):
-
Sample: Prepare a sample by dissolving ~10-20 mg of the material in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Validation: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals must be consistent with the known structure of 2-Bromo-N-methylaniline. This provides unambiguous confirmation of the molecular structure.
-
Safety, Handling, and Storage
Proper handling of 2-Bromo-N-methylaniline is essential to ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Data sourced from Sigma-Aldrich and PubChem.[3] Note: Safety data for structurally similar compounds, such as 2-bromo-4-methylaniline, indicate more severe hazards including dermal and inhalation toxicity.[6][13] It is prudent to handle 2-Bromo-N-methylaniline with a high degree of caution.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
It is classified as a combustible liquid. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[13]
Conclusion
2-Bromo-N-methylaniline is a foundational intermediate whose strategic importance in pharmaceutical and chemical synthesis cannot be overstated. Its well-defined physicochemical properties and predictable reactivity at multiple sites—the aromatic ring, the bromine substituent, and the N-methylamino group—provide chemists with a reliable and versatile tool for molecular construction. By understanding its synthesis, handling its reactivity with mechanistically sound protocols, and adhering to strict safety standards, researchers can fully leverage this compound to accelerate the discovery and development of novel chemical entities.
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2-Bromo-4-methylaniline | C7H8BrN. PubChem, National Center for Biotechnology Information. [Link]
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2-Bromo-N-methylaniline | C7H8BrN. PubChem, National Center for Biotechnology Information. [Link]
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The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Reactions of Arylamines. Chemistry LibreTexts. [Link]
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SAFETY DATA SHEET - 4-Bromo-2-methylaniline. Thermo Fisher Scientific. [Link]
- Production process for synthesizing 4-bromo-2-methylaniline.
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Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes. PubMed Central. [Link]
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2-Bromo-N-methylaniline. Pharmaffiliates. [Link]
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BROMINATION OF ANILINE. YouTube. [Link]
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N-methyl aniline reaction. Reddit. [Link]
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